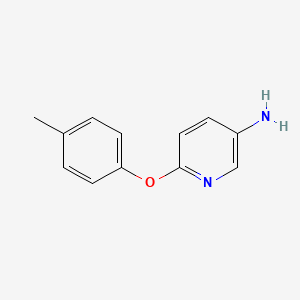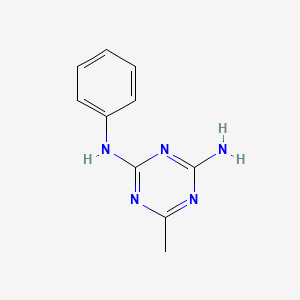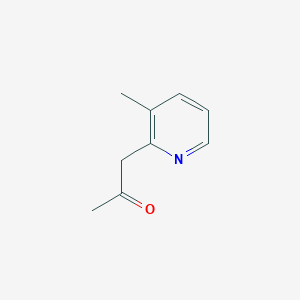
1-(3-Methylpyridin-2-yl)propan-2-one
Übersicht
Beschreibung
“1-(3-Methylpyridin-2-yl)propan-2-one” is a chemical compound with the molecular formula C9H11NO . It is related to other compounds such as “1-(3-Methylpyridin-2-yl)propan-2-ol” and “1-(3-Methylpyridin-2-yl)propan-2-amine” which have similar structures .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a propan-2-one group . The exact structure can be represented by the InChI code1S/C9H13NO/c1-7-4-3-5-10-9(7)6-8(2)11/h3-5,8,11H,6H2,1-2H3 .
Wirkmechanismus
The mechanism of action of 1-(3-Methylpyridin-2-yl)propan-2-one is not fully understood. However, it is believed to inhibit acetylcholinesterase by binding to the enzyme's active site, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models, and has been studied as a potential treatment for Alzheimer's disease. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Methylpyridin-2-yl)propan-2-one in lab experiments is its unique properties. It has been shown to have a number of potential applications, and its mechanism of action is not fully understood, which makes it an interesting target for further research. However, one limitation is that it can be difficult to synthesize, which can make it expensive to use in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(3-Methylpyridin-2-yl)propan-2-one. One area of interest is its potential use as a treatment for Alzheimer's disease. Further research is needed to fully understand its mechanism of action and how it may be used to improve cognitive function. Another area of interest is its potential use as an anti-inflammatory agent. More research is needed to determine its efficacy in treating inflammatory diseases. Additionally, further research is needed to optimize the synthesis method and reduce the cost of using this compound in lab experiments.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylpyridin-2-yl)propan-2-one has been extensively used in scientific research due to its unique properties. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(3-methylpyridin-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-3-5-10-9(7)6-8(2)11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHJULOPIKRXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586312 | |
| Record name | 1-(3-Methylpyridin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39050-03-8 | |
| Record name | 1-(3-Methylpyridin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
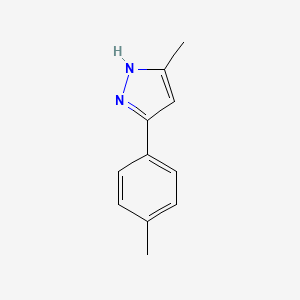



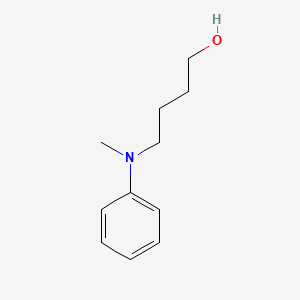


![[5-(4-Methylphenyl)isoxazol-3-yl]methanol](/img/structure/B3022908.png)



